molecular formula C23H19N3O B3743307 N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide

N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide

Cat. No.: B3743307
M. Wt: 353.4 g/mol
InChI Key: GXIWTTYLBZRLCN-PHEQNACWSA-N
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Description

N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring and a conjugated diene system

Properties

IUPAC Name

N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c27-23(21-15-17-24-18-16-21)26-25-22(13-11-19-7-3-1-4-8-19)14-12-20-9-5-2-6-10-20/h1-18H,(H,26,27)/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIWTTYLBZRLCN-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NNC(=O)C2=CC=NC=C2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=NNC(=O)C2=CC=NC=C2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide typically involves the condensation of 1,5-diphenylpenta-1,4-dien-3-one with 4-aminopyridine-4-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols); reactions often require catalysts and are carried out under controlled temperatures.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage. Additionally, it may interact with cellular signaling pathways, influencing gene expression and protein activity related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide stands out due to its unique combination of a pyridine ring and a conjugated diene system, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

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